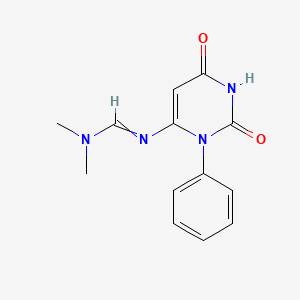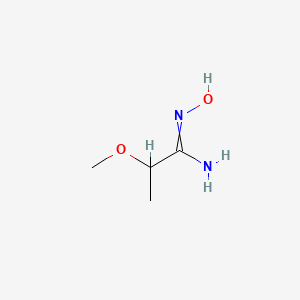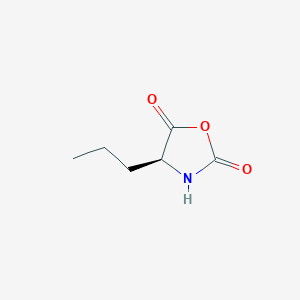
Tert-butyl (prop-2-yn-1-yloxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (prop-2-yn-1-yloxy)carbamate is a chemical compound with the molecular formula C10H17NO3. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. The compound features a tert-butyl group, a prop-2-yn-1-yloxy group, and a carbamate group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (prop-2-yn-1-yloxy)carbamate can be synthesized through the reaction of propargyl alcohol with tert-butyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (prop-2-yn-1-yloxy)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Click Chemistry: The alkyne group in the compound makes it suitable for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Acids and Bases: Employed to deprotect the tert-butyl group under mild acidic conditions.
Major Products Formed
Triazoles: Formed through click chemistry reactions with azides.
Substituted Carbamates: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Tert-butyl (prop-2-yn-1-yloxy)carbamate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Bioconjugation: The alkyne group allows for the attachment of biomolecules through click chemistry, making it useful in bioconjugation studies.
Medicinal Chemistry: Employed in the synthesis of potential drug candidates due to its versatile reactivity.
Material Science: Utilized in the preparation of functionalized materials for various applications.
Mechanism of Action
The mechanism of action of tert-butyl (prop-2-yn-1-yloxy)carbamate primarily involves its reactivity with other chemical species. The alkyne group can undergo cycloaddition reactions, while the carbamate group can participate in nucleophilic substitution. These reactions enable the compound to form stable linkages with other molecules, facilitating the synthesis of complex structures .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Similar in structure but with an additional ethyl group.
Tert-butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate: Features a propyl group instead of a direct linkage to the carbamate.
Uniqueness
Tert-butyl (prop-2-yn-1-yloxy)carbamate is unique due to its combination of a tert-butyl group, an alkyne group, and a carbamate group. This combination provides a balance of stability and reactivity, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
tert-butyl N-prop-2-ynoxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h1H,6H2,2-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOOXWSSDQXSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)

![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)
